REACTION_CXSMILES
|
O[CH:2]([NH:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][CH:13]=[C:14]([Cl:16])[CH:15]=1)[OH:11])[C:3](Cl)([Cl:5])[Cl:4]>C(O)(=O)C.[Zn]>[Cl:5][C:3]([Cl:4])=[CH:2][NH:7][C:8](=[O:17])[C:9]1[C:10](=[CH:12][CH:13]=[C:14]([Cl:16])[CH:15]=1)[OH:11]
|
Name
|
( 30 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.09 mol
|
Type
|
reactant
|
Smiles
|
OC(C(Cl)(Cl)Cl)NC(C=1C(O)=CC=C(C1)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
( 9.2 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.14 mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at the temperature from 20° C to 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
excess zinc was removed by filtration
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CNC(C=1C(O)=CC=C(C1)Cl)=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |